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Compound of Interest

Compound Name: 1-(4-Methylphenyl)pyrrolidin-2-one

Cat. No.: B1595999 Get Quote

An In-depth Technical Guide to 1-(4-Methylphenyl)pyrrolidin-2-one (CAS 3063-79-4)

Introduction
1-(4-Methylphenyl)pyrrolidin-2-one, also known by its synonym 1-(p-tolyl)pyrrolidin-2-one, is

a chemical compound identified by the CAS number 3063-79-4.[1][2][3] Structurally, it is a

derivative of pyrrolidin-2-one, a five-membered lactam, featuring a p-tolyl (4-methylphenyl)

group attached to the nitrogen atom. This substitution imparts specific physicochemical

characteristics and positions the molecule as a valuable intermediate in synthetic organic

chemistry. While not extensively studied for its own biological activity, its core structure is

present in molecules of significant pharmacological interest, making it a relevant scaffold for the

development of novel chemical entities, particularly within the domain of neuroscience. This

guide provides a comprehensive overview of its known properties, a detailed spectroscopic

profile, a validated synthetic protocol, and a discussion of its potential applications in research

and development.

Caption: Molecular structure and key identifiers of the compound.

Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in

research, dictating its solubility, stability, and appropriate handling procedures. 1-(4-
Methylphenyl)pyrrolidin-2-one is typically a beige crystalline solid at ambient temperature,

with a melting point in the range of 86-88 °C.[1][2] Its calculated LogP of approximately 2.19
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suggests moderate lipophilicity, indicating good solubility in a range of organic solvents and

limited solubility in aqueous media.[1] A summary of its key properties is presented below.

Property Value Source(s)

CAS Number 3063-79-4 [1][2][3]

Molecular Formula C₁₁H₁₃NO [1][3][4]

Molecular Weight 175.23 g/mol [1][3][4]

Appearance
Beige crystalline powder or

solid
[1]

Melting Point 86-88 °C [1][2][5]

Boiling Point 386.6 °C at 760 mmHg [1]

Density 1.117 g/cm³ [1]

Flash Point 191 °C [1]

Refractive Index 1.569 [1]

LogP (calculated) 2.187 [1]

Spectroscopic Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic

techniques. The following profile provides the expected data for 1-(4-Methylphenyl)pyrrolidin-
2-one, which is critical for reaction monitoring and final product verification.

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at

m/z 175, corresponding to the molecular weight of the compound.[3] A prominent fragment ion

is observed at m/z 120.[3] This fragmentation can be rationalized by a McLafferty-type

rearrangement or cleavage of the C-N bond adjacent to the carbonyl group, leading to the loss

of a C₃H₅O radical and formation of a stable N-tolyl iminium cation.
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Parent Molecule
C₁₁H₁₃NO
m/z = 175

- C₃H₅O radical

N-Tolyl Iminium Cation
[C₈H₁₀N]⁺
m/z = 120
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Caption: Proposed primary fragmentation pathway in EI-MS.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most diagnostic

absorption is a strong, sharp peak corresponding to the amide carbonyl (C=O) stretch, typically

observed in the region of 1680-1700 cm⁻¹. Other expected signals include C-N stretching

vibrations, aromatic C=C stretching bands around 1500-1600 cm⁻¹, and C-H stretching from

both the aromatic and aliphatic portions of the molecule. The presence of a KBr wafer spectrum

in databases confirms its solid-state characterization.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for confirming the precise arrangement of atoms

within the molecule.

¹H NMR: The proton NMR spectrum is expected to be highly informative.

Aromatic Protons (4H): The para-substituted phenyl ring will exhibit a characteristic AA'BB'

system, appearing as two distinct doublets, typically between 7.0 and 7.5 ppm.

Pyrrolidinone Protons (6H): The three methylene groups of the lactam ring are

diastereotopic and will present as complex multiplets. The CH₂ group adjacent to the
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nitrogen (N-CH₂) is expected around 3.6-3.8 ppm, the CH₂ adjacent to the carbonyl (CO-

CH₂) around 2.4-2.6 ppm, and the central CH₂ group around 2.0-2.2 ppm.

Methyl Protons (3H): The tolyl methyl group will appear as a sharp singlet around 2.3 ppm.

¹³C NMR: The carbon spectrum will complement the proton data.

Carbonyl Carbon (C=O): A signal in the downfield region, approximately 174-176 ppm.

Aromatic Carbons: Four signals are expected: two for the protonated carbons and two for

the quaternary carbons (one attached to the nitrogen and one to the methyl group),

typically between 125 and 145 ppm.

Aliphatic Carbons: Three signals for the lactam ring methylene carbons, expected between

20 and 50 ppm.

Methyl Carbon: A single peak around 21 ppm.

Synthesis and Reactivity
Synthetic Approach: N-Arylation via Acylation and
Cyclization
While several routes to N-substituted lactams exist, a robust and widely applicable method

involves the acylation of the corresponding aniline followed by intramolecular cyclization. This

approach offers high yields and utilizes readily available starting materials. The protocol

described below is a self-validating system based on established chemical principles for the

synthesis of 1-(4-Methylphenyl)pyrrolidin-2-one from p-toluidine and 4-chlorobutanoyl

chloride.
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Step 1: Acylation Step 2: Cyclization

p-Toluidine N-(4-methylphenyl)-4-chlorobutanamide

4-Chlorobutanoyl
Chloride

N-(4-methylphenyl)-4-chlorobutanamide

1-(4-Methylphenyl)pyrrolidin-2-one

Strong Base
(e.g., NaH)

Click to download full resolution via product page

Caption: Two-step workflow for the synthesis of the title compound.

Experimental Protocol
Objective: To synthesize 1-(4-Methylphenyl)pyrrolidin-2-one.

Step 1: Synthesis of N-(4-methylphenyl)-4-chlorobutanamide

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, dropping funnel, and nitrogen inlet, add p-toluidine (1.0 eq) and a suitable

anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add

triethylamine (1.1 eq) as an acid scavenger.

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

Acylation: Add 4-chlorobutanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30

minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this

slow addition is to control the exothermicity of the acylation reaction.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC).

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a

separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃
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solution, and brine. The acid wash removes unreacted p-toluidine and triethylamine, while

the base wash removes any residual acid.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude intermediate, N-(4-methylphenyl)-4-chlorobutanamide,

which can be used in the next step without further purification or purified by recrystallization if

necessary.

Step 2: Intramolecular Cyclization to 1-(4-Methylphenyl)pyrrolidin-2-one

Reagent Preparation: In a separate flame-dried flask under nitrogen, prepare a suspension

of a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in

mineral oil) in anhydrous THF. The choice of a strong base is critical to deprotonate the

amide nitrogen, initiating the cyclization.

Amide Addition: Dissolve the crude N-(4-methylphenyl)-4-chlorobutanamide from Step 1 in

anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

Cyclization Reaction: After the addition, allow the mixture to warm to room temperature and

then gently reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

The elevated temperature facilitates the intramolecular Sₙ2 reaction, where the amide anion

displaces the chloride to form the five-membered ring.

Quenching and Work-up: Cool the reaction to 0 °C and cautiously quench by the slow

addition of water to destroy excess NaH. Extract the product with ethyl acetate (3 x

volumes).

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo. The resulting crude solid can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes)

to afford 1-(4-Methylphenyl)pyrrolidin-2-one as a crystalline solid.

Potential Applications and Research Context
Direct applications and biological studies of 1-(4-Methylphenyl)pyrrolidin-2-one are not

extensively documented in peer-reviewed literature. However, its structural framework is highly
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relevant in medicinal chemistry. The N-aryl pyrrolidinone motif is a key feature in various

centrally active agents.

A notable example is the structural relationship to compounds like Pyrovalerone and its

analogs. These are potent inhibitors of the dopamine (DAT) and norepinephrine (NET)

transporters.[6] The core structure of 1-(4-methylphenyl)pyrrolidin-2-one serves as a

foundational scaffold that can be further functionalized to explore structure-activity relationships

(SAR) within this class of monoamine reuptake inhibitors. For instance, introducing substituents

on the pyrrolidinone ring, as seen in (4S)-4-amino-1-(4-methylphenyl)pyrrolidin-2-one,

demonstrates the utility of this compound as a versatile starting point for generating chemical

libraries aimed at discovering new therapeutics for neurological and psychiatric disorders.[7]

Therefore, its primary value lies in its role as a key building block for drug discovery and

development programs.

Safety and Handling
It is imperative for researchers to handle all chemicals with appropriate caution. Based on

available data, 1-(4-Methylphenyl)pyrrolidin-2-one is classified as an irritant.

Hazard Information Code / Statement Source(s)

Hazard Class IRRITANT [1][8]

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.

[8]

Safety Statements
S24/25: Avoid contact with skin

and eyes.
[1]

Handling Precautions:

Always use appropriate Personal Protective Equipment (PPE), including safety glasses with

side shields, chemical-resistant gloves, and a lab coat.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust.
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Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

Crucial Distinction: This compound should not be confused with the common solvent 1-

Methyl-2-pyrrolidinone (NMP, CAS 872-50-4), which has a different and more extensively

documented toxicological profile.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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